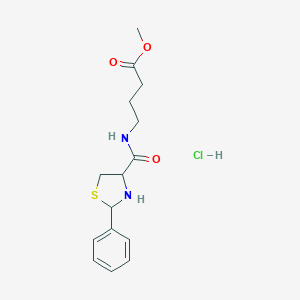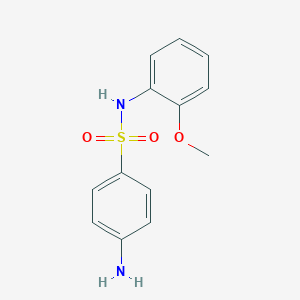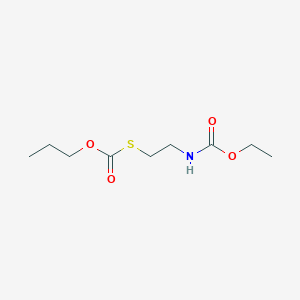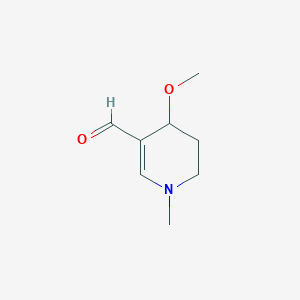
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) is a chemical compound that has gained significant attention due to its potential applications in scientific research.
作用机制
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) is not fully understood. However, it has been suggested that it works by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
生化和生理效应
Studies have shown that 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) has a number of biochemical and physiological effects. It has been found to reduce the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. It has also been found to reduce the expression of matrix metalloproteinases, enzymes that play a role in tissue destruction.
实验室实验的优点和局限性
One advantage of using 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes it a useful tool in studying the inflammatory response. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI). One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that it has neuroprotective properties, but more research is needed to determine its potential as a therapeutic agent in these diseases. Finally, more research is needed to fully understand its mechanism of action and how it can be used to modulate the inflammatory response.
合成方法
The synthesis of 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) involves the reaction of 3-pyridinecarboxaldehyde with 1,4,5,6-tetrahydro-4-methoxy-1-methyl-2(1H)-pyrimidinone in the presence of a catalyst. The resulting product is a yellow solid that is soluble in most organic solvents.
科学研究应用
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) has been used in various scientific research applications. It has been found to have anti-inflammatory properties and has been used in studies on the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been used in studies on the treatment of cancer due to its ability to inhibit the growth of cancer cells.
属性
CAS 编号 |
107673-04-1 |
|---|---|
产品名称 |
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) |
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC 名称 |
4-methoxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-9-4-3-8(11-2)7(5-9)6-10/h5-6,8H,3-4H2,1-2H3 |
InChI 键 |
IHKDTCHGJLWXQL-UHFFFAOYSA-N |
SMILES |
CN1CCC(C(=C1)C=O)OC |
规范 SMILES |
CN1CCC(C(=C1)C=O)OC |
同义词 |
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
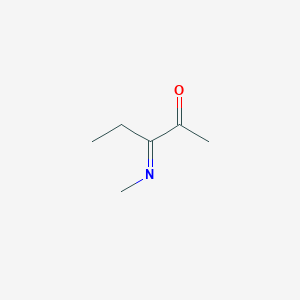
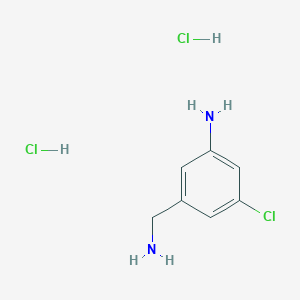
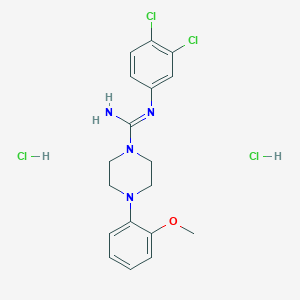
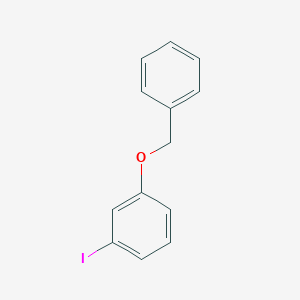
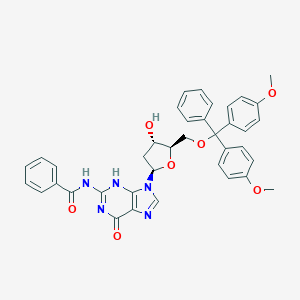
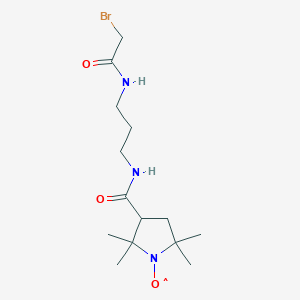
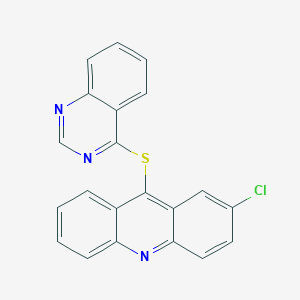
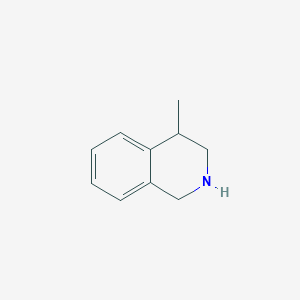
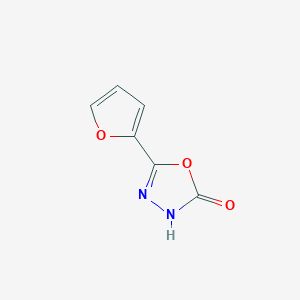
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)
